molecular formula C21H21NO B2959085 (2-Aminophenyl)[bis(4-methylphenyl)]methanol CAS No. 91148-61-7

(2-Aminophenyl)[bis(4-methylphenyl)]methanol

Cat. No.: B2959085
CAS No.: 91148-61-7
M. Wt: 303.405
InChI Key: JIYYWAUNYNSVSG-UHFFFAOYSA-N
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Description

(2-Aminophenyl)[bis(4-methylphenyl)]methanol is an organic compound with a complex structure that includes an aminophenyl group and two methylphenyl groups attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)[bis(4-methylphenyl)]methanol typically involves the reaction of 2-aminophenyl with bis(4-methylphenyl)methanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)[bis(4-methylphenyl)]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds .

Scientific Research Applications

(2-Aminophenyl)[bis(4-methylphenyl)]methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)[bis(4-methylphenyl)]methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Aminophenyl)[bis(4-methylphenyl)]methanol include:

Uniqueness

The presence of both aminophenyl and bis(4-methylphenyl) groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .

Properties

IUPAC Name

(2-aminophenyl)-bis(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-15-7-11-17(12-8-15)21(23,18-13-9-16(2)10-14-18)19-5-3-4-6-20(19)22/h3-14,23H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYYWAUNYNSVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=C3N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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